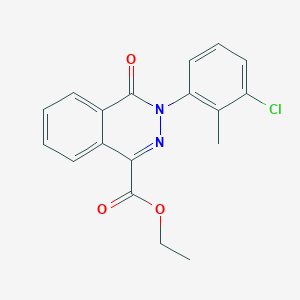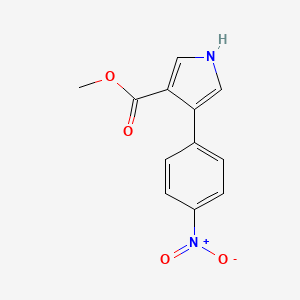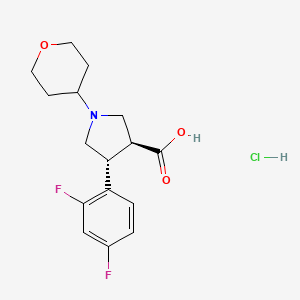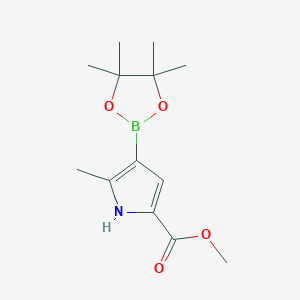
2-(4-Tert-butylphenyl)pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylphenyl)pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)pyrazol-3-amine typically involves the cyclocondensation reaction between 4-tert-butylphenylhydrazine and an appropriate 1,3-dicarbonyl compound. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction can be performed in the presence of an acid catalyst such as hydrochloric acid or a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent selection and purification steps are also crucial in the industrial production process to ensure the removal of impurities and by-products.
化学反応の分析
Types of Reactions
2-(4-Tert-butylphenyl)pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
科学的研究の応用
2-(4-Tert-butylphenyl)pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 2-(4-Tert-butylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Aminopyrazole: Lacks the tert-butyl group, making it less bulky and potentially less selective in its interactions.
4-Aminopyrazole: Similar in structure but with the amino group positioned differently, affecting its reactivity and binding properties.
5-Aminopyrazole: Another positional isomer with different chemical and biological properties.
Uniqueness
2-(4-Tert-butylphenyl)pyrazol-3-amine is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity. This structural feature can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold in drug design and other applications.
特性
IUPAC Name |
2-(4-tert-butylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)10-4-6-11(7-5-10)16-12(14)8-9-15-16/h4-9H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRROYFGAMEOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2938004.png)


![methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate](/img/structure/B2938008.png)
![ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2938009.png)

![3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2938011.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-({[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide](/img/structure/B2938013.png)


![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2938020.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2938023.png)
![6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl]pyridine-3-carboxamide](/img/structure/B2938025.png)
